molecular formula C18H14ClN3O B2541668 N-([2,3'-bipyridin]-4-ylmethyl)-4-chlorobenzamide CAS No. 2034542-33-9

N-([2,3'-bipyridin]-4-ylmethyl)-4-chlorobenzamide

Cat. No.: B2541668
CAS No.: 2034542-33-9
M. Wt: 323.78
InChI Key: DLHDDVSNIVPLQY-UHFFFAOYSA-N
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Description

The compound “N-([2,3’-bipyridin]-4-ylmethyl)-4-chlorobenzamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of aromatic heterocycle . Bipyridines are commonly used as ligands in coordination chemistry .


Molecular Structure Analysis

The structure of this compound likely involves conjugated systems due to the presence of the bipyridine moiety . Conjugated systems are regions of a molecule where alternating single and double bonds allow for electron delocalization, which can impact the molecule’s chemical reactivity and physical properties.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the bipyridine moiety and the chlorobenzamide group. Bipyridines can participate in various types of reactions, including coordination reactions . Chlorobenzamides, like other amides, can undergo hydrolysis, among other reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bipyridine moiety could impact its solubility, melting point, and other properties .

Scientific Research Applications

Herbicidal Activity

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound similar in structure to N-([2,3'-bipyridin]-4-ylmethyl)-4-chlorobenzamide, has been identified as part of a group of benzamides with herbicidal activity against annual and perennial grasses. These compounds have potential utility in agriculture for forage legumes, certain turf grasses, and cultivated crops (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Luminescent Agents for Imaging

The 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation, a related compound, acts as a thiol-reactive luminescent agent. It accumulates in mitochondria, demonstrating its potential for targeted biological imaging (A. Amoroso, R. J. Arthur, M. Coogan, J. Court, V. Fernández‐Moreira, A. Hayes, D. Lloyd, C. Millet, Simon J. A. Pope, 2008).

Structural Studies

N-(8-Isopropyl-nortropan-3-β-yl)-2-methoxy-4-amino-5-chlorobenzamide and its α-epimer have been synthesized and structurally studied, providing insights into the conformation and crystal structures of similar benzamide compounds (N. Cabezas, M. Martínez, E. Gálvez, M. Arias, F. Florencio, J. Sanz-Aparicio, 1989; N. Cabezas, M. Martínez, E. Gálvez, M. Arias, F. Florencio, S. García-Blanco, 1988).

Photophysical and Redox Properties

Studies on cyclometalated complexes of iridium(III) with functionalized 2,2‘-bipyridines, including derivatives similar to this compound, have revealed their structural, photophysical properties, and redox behavior. These complexes are luminescent from 3MLCT levels and exhibit ligand-centered reduction processes (F. Neve, A. Crispini, ‡. A. Sebastiano Campagna, S. Serroni, 1999).

Catalysis and Molecular Interactions

Research on N-chlorobenzamides and their reactions with maleimides under Co(III) catalysis highlights the potential of this compound in synthesizing biologically active molecules through novel annulation reactions (N. Muniraj, K. R. Prabhu, 2019).

Future Directions

The future directions for this compound would depend on its intended applications. For instance, if it were to be used in medicinal chemistry, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing potential side effects .

Properties

IUPAC Name

4-chloro-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O/c19-16-5-3-14(4-6-16)18(23)22-11-13-7-9-21-17(10-13)15-2-1-8-20-12-15/h1-10,12H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHDDVSNIVPLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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